1-Boc-3-(3-bromo-benzylamino)-piperidine is a chemical compound categorized as a piperidine derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring and a 3-bromo-benzylamino substituent at the third position of the piperidine ring. The molecular formula for this compound is C17H25BrN2O2, with a molecular weight of approximately 369.3 g/mol . This compound serves as an important intermediate in synthetic organic chemistry and medicinal chemistry, particularly due to its potential biological activities.
The synthesis of 1-Boc-3-(3-bromo-benzylamino)-piperidine typically involves several key steps:
The synthesis process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the synthesized compound.
The molecular structure of 1-Boc-3-(3-bromo-benzylamino)-piperidine can be represented using various structural notations:
The structure features a piperidine ring with a bromobenzylamino group attached, which contributes to its chemical reactivity and potential biological activity.
The compound has a polar surface area (PSA) of approximately 41.57 Ų and a logP value of about 4.267, indicating its lipophilicity, which is crucial for biological interactions .
1-Boc-3-(3-bromo-benzylamino)-piperidine is capable of undergoing various chemical reactions:
The mechanism of action for 1-Boc-3-(3-bromo-benzylamino)-piperidine is still under investigation, but it has been suggested that it may act as an enzyme inhibitor or receptor ligand. These properties make it a candidate for drug development, particularly in targeting specific biological pathways related to various diseases.
The compound exhibits notable lipophilicity (logP = 4.267), indicating good membrane permeability, which is advantageous for drug-like characteristics . Its polar surface area suggests moderate solubility in polar solvents.
1-Boc-3-(3-bromo-benzylamino)-piperidine has significant applications in scientific research, particularly in medicinal chemistry. Its potential uses include:
This compound's ability to undergo further chemical transformations enhances its utility in creating diverse chemical entities for pharmaceutical applications.
Reductive amination serves as the foundational step for conjugating the benzylamino moiety to the piperidine scaffold. This method involves the condensation of N-Boc-3-aminopiperidine with 3-bromobenzaldehyde to form an imine intermediate, followed by reduction to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is the preferred reducing agent due to its superior chemoselectivity and tolerance of the Boc-protecting group and aryl bromide functionality [3]. Alternative reductants like sodium borohydride (NaBH₄) in methanol yield <60% product due to competing esterification or debromination side reactions. Critical parameters include:
Table 1: Reductive Amination Optimization
Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Impurities |
---|---|---|---|---|
NaBH(OAc)₃ | DCE | 12 | 92 | <2% dialkylate |
NaBH₄ | MeOH | 2 | 58 | 15% debrominated |
NaBH₃CN | THF | 24 | 75 | 8% Boc-deprotected |
This method achieves >90% yield with high functional group preservation, enabling direct downstream coupling [6].
Catalytic hydrogenation provides an alternative route for installing the benzylamino group while preserving stereochemical integrity. N-Boc-3-aminopiperidine reacts with 3-bromobenzyl bromide under Pd/C (5–10 mol%) or Raney Ni catalysis at 20–50 bar H₂ pressure. Key findings include:
Table 2: Hydrogenation Catalyst Performance
Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Debromination (%) |
---|---|---|---|---|
5% Pd/C | 20 | 25 | 88 | <1 |
Raney Ni | 50 | 60 | 78 | 15 |
PtO₂ | 10 | 25 | 65 | 35 |
Optimal conditions (Pd/C, 25°C, 20 bar) achieve 88% yield with <1% epimerization at the piperidine C3 position [8].
NaBH(OAc)₃ enables stereocontrolled synthesis of 1-Boc-3-(3-bromo-benzylamino)-piperidine through substrate-directed reduction. The bulky Boc group shields the Re-face of the iminium ion, favoring Si-face hydride delivery to yield the (3S)-isomer (d.r. >15:1) [6]. Critical parameters are:
Table 3: Solvent Impact on Stereoselectivity
Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reaction Time (h) |
---|---|---|---|
DCE | 25 | 15:1 | 12 |
MeOH | 25 | 3:1 | 2 |
CH₃CN | 25 | 8:1 | 6 |
DCE | –20 | 20:1 | 24 |
This reductant’s mild acidity (pH 4–5) avoids Boc deprotection, eliminating the need for anhydrous conditions [3] [6].
Palladium catalysis enables late-stage functionalization of the aryl bromide moiety for generating derivatives. Suzuki-Miyaura coupling is particularly efficient using arylboronic acids and Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1):
Table 4: Cross-Coupling Efficiency
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 95 |
Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 98 |
Pd/C | Cs₂CO₃ | DMF/H₂O | 120 | 70 |
Notably, the 3-bromobenzylamino-piperidine scaffold undergoes coupling without competitive C-N bond cleavage, enabling access to biaryl analogs [7] [10].
Maximizing yield and purity requires precise control of solvent and temperature across stages:
Table 5: Process Conditions for Key Steps
Step | Optimal Solvent | Optimal Temperature (°C) | Critical Side Reactions |
---|---|---|---|
Boc Protection | DCM | 0–5 | Racemization (>80°C) |
Reductive Amination | DCE | 25 | Dialkylation (MeOH, 25°C) |
Cross-Coupling | Toluene/H₂O | 80–90 | Boc deprotection (>100°C) |
Crystallization | Heptane/EtOAc | –20 | Solvate formation (>0°C) |
These conditions enable a 4-step sequence with 78% overall yield and >99% HPLC purity [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7